molecular formula C20H21F3N2O3 B11508503 Hexahydroisoindole-1,3-dione, 2-[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)ethyl]-

Hexahydroisoindole-1,3-dione, 2-[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)ethyl]-

Cat. No.: B11508503
M. Wt: 394.4 g/mol
InChI Key: WXCNXXJXVZNBOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are present in various natural and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 2-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the indole structure .

Industrial Production Methods: Industrial production of such compounds may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Types of Reactions:

    Oxidation: Indole derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products: The major products formed depend on the specific reaction and conditions. For example, oxidation may yield indole-2-carboxylic acid, while reduction can produce indoline derivatives .

Scientific Research Applications

2-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

  • 2-Methyl-5-(trifluoromethoxy)-1H-indole
  • Indole-3-acetic acid
  • Indole-2-carboxylic acid

Comparison: Compared to other indole derivatives, 2-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific substitution pattern and the presence of the trifluoromethoxy group. This structural uniqueness can result in distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C20H21F3N2O3

Molecular Weight

394.4 g/mol

IUPAC Name

2-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C20H21F3N2O3/c1-11-13(16-10-12(28-20(21,22)23)6-7-17(16)24-11)8-9-25-18(26)14-4-2-3-5-15(14)19(25)27/h6-7,10,14-15,24H,2-5,8-9H2,1H3

InChI Key

WXCNXXJXVZNBOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCN3C(=O)C4CCCCC4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.